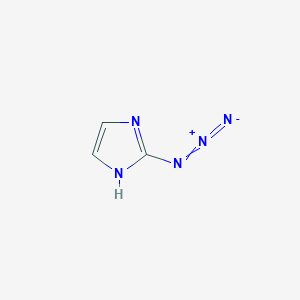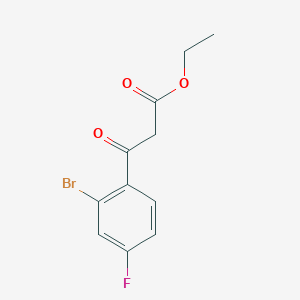
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H10BrFO3 It is a derivative of propanoate, featuring a bromo and fluoro substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromo-4-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Substitution Reactions: The bromo substituent on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Various substituted phenyl derivatives.
Reduction: Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate.
Oxidation: 3-(2-bromo-4-fluorophenyl)-3-oxopropanoic acid.
Applications De Recherche Scientifique
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate largely depends on its application. In medicinal chemistry, it may act as an intermediate that undergoes further transformations to yield active pharmaceutical ingredients. The bromo and fluoro substituents can influence the compound’s reactivity and interaction with biological targets, such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(2-bromo-4-fluorophenyl)acetate
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
Uniqueness: Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. The presence of both bromo and fluoro groups can enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H10BrFO3 |
|---|---|
Poids moléculaire |
289.10 g/mol |
Nom IUPAC |
ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5H,2,6H2,1H3 |
Clé InChI |
KHZQWMCHAJPHNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


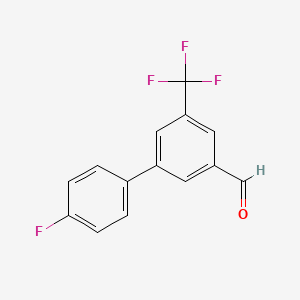
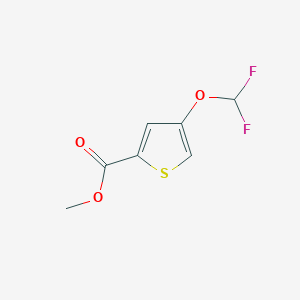
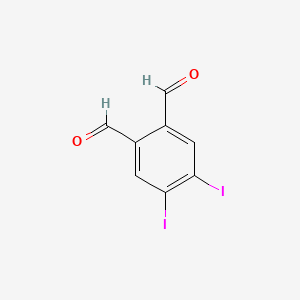
![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
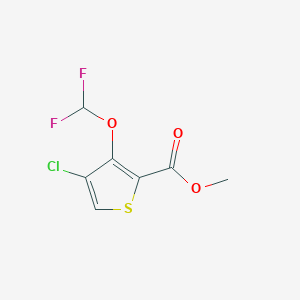
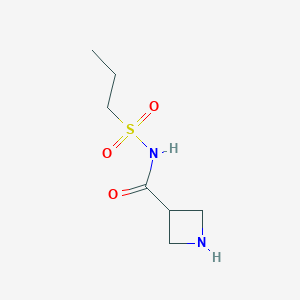

![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
